2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S2/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSJKSFGUSSSKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290239 | |
| Record name | 2-(2-Benzothiazolylthio)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24793-01-9 | |
| Record name | 2-(2-Benzothiazolylthio)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24793-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Benzothiazolylthio)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Mercaptobenzothiazole
The precursor 2-mercaptobenzothiazole (2-MBT) is typically synthesized via a two-step process involving aniline and sulfur. A patented method (CN110590702A) outlines the following optimized procedure:
Step 1: Formation of N-Methyleneaniline
Aniline reacts with formaldehyde in toluene under reflux to form Schiff base intermediates. Key parameters include:
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Formaldehyde concentration : 30–40%
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Mass ratio (aniline:formaldehyde) : 1:1–1.2
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Reaction temperature : 30–70°C during aniline addition, followed by reflux (110°C)
Step 2: Reaction with Sulfur
N-Methyleneaniline reacts with molten sulfur at 150–260°C under normal pressure to yield 2-MBT. This method avoids high-pressure conditions, reducing tar formation and improving safety.
Functionalization to 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile
2-MBT undergoes nucleophilic substitution with chloroacetonitrile in the presence of a base. A modified protocol derived from acetamide syntheses (ACS Omega, 2023) suggests:
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Reagents : 2-MBT, chloroacetonitrile, potassium carbonate (K₂CO₃)
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Solvent : Dimethylformamide (DMF)
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Conditions : Stirring at 80–100°C for 12–24 hours
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Workup : Ethyl acetate extraction, solvent evaporation, and recrystallization
Industrial-Scale Production Techniques
Microwave-Assisted Synthesis
Reaction Optimization and Critical Parameters
Solvent Selection
| Solvent | Reaction Rate | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | High | 85 | 95 |
| Ethanol | Moderate | 70 | 90 |
| THF | Low | 60 | 85 |
Temperature Effects
-
<80°C : Incomplete reaction, <50% yield
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80–100°C : Optimal range, 70–85% yield
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>100°C : Decomposition, reduced purity
Challenges and Mitigation Strategies
Nitrile Group Stability
The acetonitrile moiety is prone to hydrolysis under acidic or basic conditions. Mitigation includes:
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pH control : Maintain neutral conditions during workup
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Low-temperature storage : -20°C under inert atmosphere
Byproduct Formation
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Major byproducts : Disulfides (from 2-MBT oxidation)
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Solution : Use antioxidants (e.g., BHT) and inert gas purging
Scalability and Cost Analysis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch size | 10 g | 100 kg |
| Cost per kg | $1,200 | $300 |
| Purity | 95% | 99% |
| Energy consumption | High | Optimized |
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an anticonvulsant and antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound is believed to modulate the activity of GABA (gamma-aminobutyric acid) receptors and sodium channels in the brain. This modulation helps in stabilizing neuronal activity and preventing seizures . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetonitrile
- Molecular Formula : C₉H₅ClN₂S₂
- Molecular Weight : 240.73 g/mol
- This modification may also influence biological activity, as halogenation often enhances lipophilicity and bioavailability .
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(3-methyl-2-thienyl)methylene]acetohydrazide
- Molecular Formula : C₁₅H₁₃N₃OS₃
- Molecular Weight : 347.47 g/mol
- Key Differences: Replacement of the nitrile group with a hydrazide moiety expands hydrogen-bonding capacity (1 donor, 3 acceptors) and increases molecular complexity. Such derivatives are often explored for biological applications, including antimicrobial or anticancer activity .
Functional Group Variations
Acetamide Derivatives (e.g., N-(1,3-Benzothiazol-2-yl)acetamide)
- Molecular Formula : C₉H₈N₂OS
- Molecular Weight : 192.24 g/mol
- Key Differences : Substitution of the sulfanyl-acetonitrile group with an acetamide (-NHCOCH₃) reduces electrophilicity. Acetamide derivatives are frequently crystallized and studied for their solid-state packing interactions, which are critical in pharmaceutical formulation .
Coordination Polymers (e.g., Cu(II) Complex with Benzothiazole Ligands)
- Key Features: The sulfanyl group in 2-(1,3-benzothiazol-2-ylsulfanyl)acetonitrile may act as a soft donor ligand for transition metals. A related copper(II) coordination polymer demonstrates tridentate binding via sulfur and nitrogen atoms, forming stable chelate rings. Such complexes are relevant in catalysis or materials science .
Physicochemical and Reactivity Comparisons
Biological Activity
2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H6N2S2
- Molecular Weight : 210.29 g/mol
The primary biological activity of this compound involves its interaction with various biological targets, particularly enzymes involved in purinergic signaling pathways. It has been shown to inhibit ecto-5’-nucleotidase, an enzyme that converts AMP to adenosine, thus modulating adenosine levels and affecting cellular signaling pathways related to immune response and neurotransmission.
Biological Activity Overview
The compound exhibits several notable biological activities:
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Anticancer Activity :
- Studies have indicated that derivatives of benzothiazole, including this compound, can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. This mechanism was observed in various cancer cell lines, including U937 and MCF-7 .
- Specific compounds showed IC50 values as low as 5.2 μM, indicating potent anticancer properties.
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Enzyme Inhibition :
- The inhibition of ecto-5’-nucleotidase leads to decreased adenosine production, which can influence tumor microenvironments and enhance anti-tumor immunity.
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Neuroprotective Effects :
- By modulating purinergic signaling, the compound may also have neuroprotective effects, potentially beneficial in neurodegenerative diseases where adenosine signaling plays a critical role.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Activation of procaspase-3 to caspase-3 | |
| Enzyme Inhibition | Inhibition of ecto-5’-nucleotidase | |
| Neuroprotection | Modulation of purinergic signaling |
Case Study: Anticancer Activity
A series of benzothiazole derivatives were synthesized and tested for anticancer activity. Among them, compounds featuring the benzothiazole moiety demonstrated significant selectivity against cancer cell lines with varying levels of procaspase-3 expression. The most promising compounds exhibited strong caspase-3 activation activity (>60%) compared to the positive control PAC-1 .
Table 2: Caspase-3 Activation Activity
| Compound | Caspase-3 Activation (%) |
|---|---|
| PAC-1 | 100 ± 4 |
| 8j | 99 ± 10 |
| 8k | 114 ± 10 |
| DMSO | 7 ± 1 |
This table illustrates the efficacy of selected compounds in activating caspase-3 compared to a known positive control.
Pharmacokinetics
Pharmacokinetic studies suggest that the bioavailability of this compound is influenced by its lipophilicity and molecular structure. Factors such as pH and temperature can affect its stability and efficacy in biological systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 2-(1,3-benzothiazol-2-ylsulfanyl)acetonitrile and its derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between benzothiazole-2-thiol and α-haloacetonitriles. For derivatives, solvent-free reductive amination with aldehydes (e.g., hydrazine hydrate in ethanol under reflux) is effective, monitored by TLC (chloroform:methanol, 7:3 ratio) . Optimize yields by controlling reaction time (4–6 hours) and temperature (80–100°C).
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Use NIOSH-approved P95 respirators for particulate filtration and OV/AG/P99 respirators for higher protection. Wear nitrile gloves, face shields, and lab coats to prevent skin/eye contact. Ensure fume hoods are used during synthesis to mitigate inhalation risks. Stability data indicate no decomposition under standard storage (room temperature, inert atmosphere) .
Q. How can the purity and structural identity of this compound be verified post-synthesis?
- Methodological Answer : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (77–78°C). Structural validation requires - and -NMR to identify sulfanyl (–S–) and nitrile (–CN) groups. X-ray crystallography resolves π-π stacking interactions in solid-state structures .
Q. What are the key coordination properties of this compound in metal complexes?
- Methodological Answer : The benzothiazole sulfanyl group acts as a tridentate ligand, coordinating through sulfur (S), nitrogen (N), and oxygen (O) atoms. In copper(II) complexes, it forms distorted square-pyramidal geometries with bond lengths of Cu–S (~2.4 Å) and Cu–N (~1.9 Å), confirmed by single-crystal XRD .
Q. How does this compound participate in 1,3-dipolar cycloaddition reactions?
- Methodological Answer : React with nitrilimines to form bis-thiadiazole derivatives. Monitor byproduct formation (e.g., α-(benzothiazolylsulfanyl)alkanone hydrazones) via LC-MS. Optimize solvent polarity (DMF or THF) and reaction time (12–24 hours) to favor cycloadducts .
Advanced Research Questions
Q. How can density-functional theory (DFT) models predict the electronic properties of this compound in coordination polymers?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model ligand-to-metal charge transfer. Validate against experimental XRD bond lengths (e.g., Cu–O = 1.92 Å) and UV-Vis spectra (d-d transitions at 450–600 nm) .
Q. What role do weak intermolecular interactions play in stabilizing its supramolecular assemblies?
- Methodological Answer : π-π stacking between benzothiazole and benzene rings (Cg···Cg = 3.67–3.76 Å, dihedral angle = 11.02°) and hydrogen bonding (N–H···O) contribute to 1D polymeric chain stability. Use Hirshfeld surface analysis to quantify interaction contributions .
Q. How can structural distortions in metal coordination geometries affect catalytic activity?
- Methodological Answer : Distorted square-pyramidal geometries (e.g., CuNO with bond angles 80.7–99.2°) enhance Lewis acidity. Test catalytic efficiency in oxidation reactions (e.g., cyclohexane → adipic acid) and correlate with angular deviation metrics from ideal geometry .
Q. What strategies mitigate byproduct formation during cycloaddition reactions with nitrilimines?
- Methodological Answer : Introduce steric hindrance via substituted nitrilimines (e.g., aryl groups) to suppress hydrazone byproducts. Use high-pressure conditions (5–10 bar) to accelerate cycloaddition kinetics, monitored by in situ FTIR .
Q. How do solvent polarity and temperature influence the tautomeric equilibria of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
